molecular formula C7H11N3O3 B12654158 1-((2-Hydroxyethoxy)methyl)cytosine CAS No. 68724-12-9

1-((2-Hydroxyethoxy)methyl)cytosine

Cat. No.: B12654158
CAS No.: 68724-12-9
M. Wt: 185.18 g/mol
InChI Key: DLESWOKDNKUHQM-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)cytosine is a derivative of cytosine, a pyrimidine nucleobase found in DNA and RNA This compound is characterized by the presence of a hydroxyethoxy group attached to the methyl group of cytosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethoxy)methyl)cytosine typically involves the reaction of cytosine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the methyl group of cytosine, resulting in the formation of the hydroxyethoxy derivative.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethoxy)methyl)cytosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cytosine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)cytosine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in DNA methylation and hydroxymethylation, which are important epigenetic modifications.

    Medicine: Investigated for its potential antiviral properties, particularly against viruses such as HIV and herpes simplex virus.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)cytosine involves its incorporation into DNA or RNA, where it can affect the structure and function of the nucleic acids. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, potentially altering the stability and flexibility of the DNA or RNA. This can influence gene expression and protein synthesis, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Hydroxyethoxy)methyl)-5-methylcytosine: A similar compound with a methyl group at the 5-position of the cytosine ring.

    1-((2-Hydroxyethoxy)methyl)uracil: A derivative of uracil with a hydroxyethoxy group.

    1-((2-Hydroxyethoxy)methyl)thymine: A thymine derivative with a hydroxyethoxy group.

Uniqueness

1-((2-Hydroxyethoxy)methyl)cytosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in hydrogen bonding and other interactions makes it a valuable tool in studying epigenetic modifications and developing antiviral therapies.

Properties

CAS No.

68724-12-9

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

4-amino-1-(2-hydroxyethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C7H11N3O3/c8-6-1-2-10(7(12)9-6)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12)

InChI Key

DLESWOKDNKUHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N=C1N)COCCO

Origin of Product

United States

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